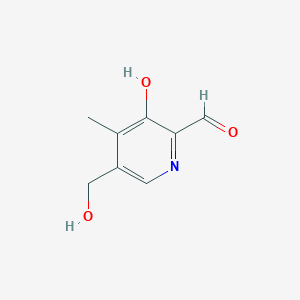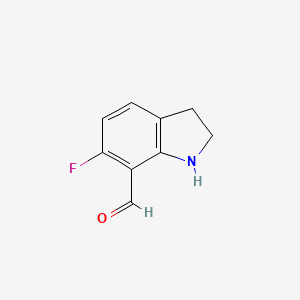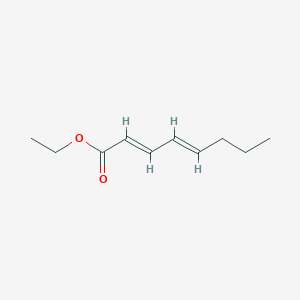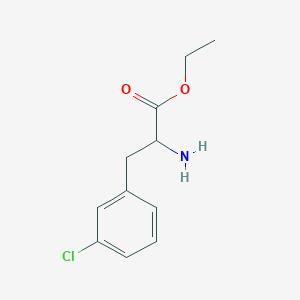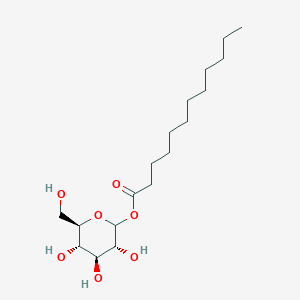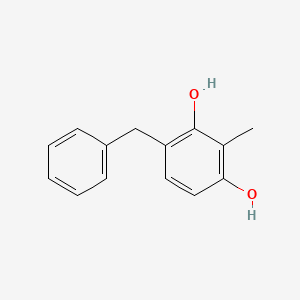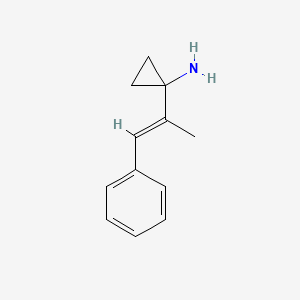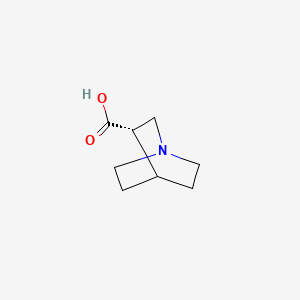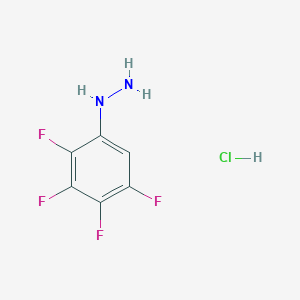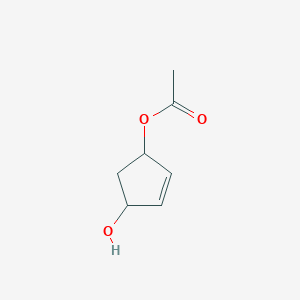
4-Hydroxycyclopent-2-en-1-yl acetate
Descripción general
Descripción
4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block . It has a molecular weight of 142.15 and a molecular formula of C7H10O3 .
Synthesis Analysis
The synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate has been carried out via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at 5°C using Novozym-435® . The enantiomerically pure monoacetate (e.e. >99%) was obtained in 95% isolated yield .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate is an enzymatic transesterification . This reaction was carried out with methanol in MTBE at 5°C using Novozym-435® .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxycyclopent-2-en-1-yl acetate include a molecular weight of 142.15 and a molecular formula of C7H10O3 . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
4-Hydroxycyclopent-2-en-1-yl acetate is involved in enzymatic synthesis processes. Research by Ghorpade et al. (1999) explored the enzymatic kinetic resolution of its racemic form using Lipozyme IM® in organic solvents, highlighting its potential in producing enantiomerically pure compounds (Ghorpade et al., 1999). Similarly, Demir and Seşenoğlu (2002) described a chemoenzymatic synthesis of both enantiomers of this compound, emphasizing its pharmacological relevance (Demir & Seşenoğlu, 2002).
Proton Magnetic Resonance Studies
The compound has been studied using proton magnetic resonance (p.m.r.) by Effenberger and Rickards (1975). They observed the presence of free and hydrogen-bonded forms of 4-hydroxycyclopent-2-en-1-ones in acetone solution, demonstrating its significance in structural chemistry (Effenberger & Rickards, 1975).
Building Blocks for Synthesis
Washausen et al. (1989) reported the use of this compound as a chiral building block for synthesizing natural cyclopentanoid substances, indicating its utility in complex organic syntheses (Washausen et al., 1989).
Enantioselective Hydrolysis
Research into enantioselective hydrolysis involving 4-hydroxycyclopent-2-en-1-yl acetate has been conducted by Deardorff et al. (2003). They explored its potential in stereoselective reactions, providing insight into its applicability in producing specific enantiomers (Deardorff et al., 2003).
Metabolite Analysis
Niederwieser et al. (1978) identified the compound in urine samples during a study of tyrosinemia, highlighting its role in metabolic pathways and potential in clinical chemistry (Niederwieser et al., 1978).
Catalytic Synthesis
He et al. (2018) discussed the palladium-catalyzed synthesis of 4-hydroxycyclopent-2-en-1-ones, showcasing its versatility in catalytic reaction processes (He et al., 2018).
Direcciones Futuras
4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block that was requested to advance several Pfizer programs into the clinic . The continuous process for its synthesis was demonstrated on a 6 g·h–1 input and is amenable to larger scale . The optimization and scale-up of this sequence is described therein .
Propiedades
IUPAC Name |
(4-hydroxycyclopent-2-en-1-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclopent-2-en-1-yl acetate | |
CAS RN |
60410-18-6 | |
| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

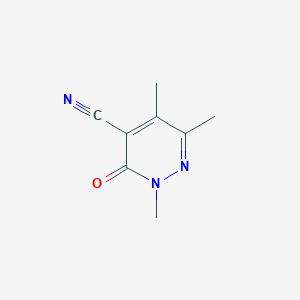
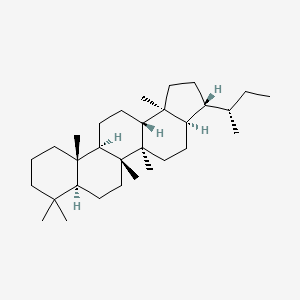
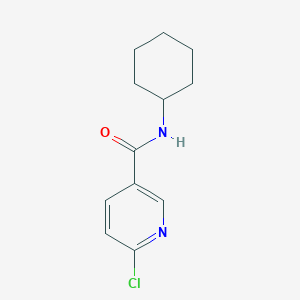
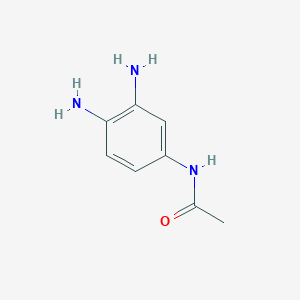
![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)
